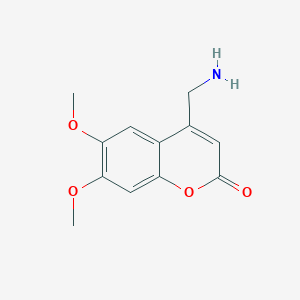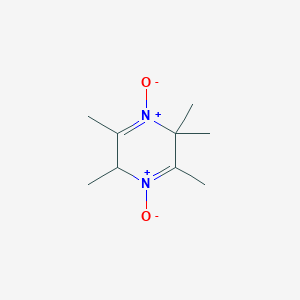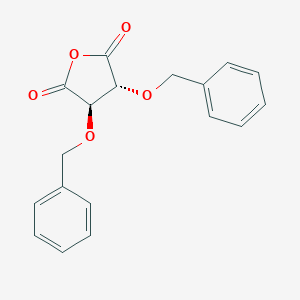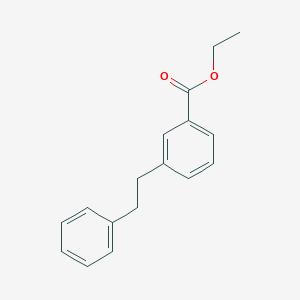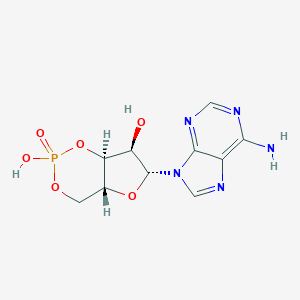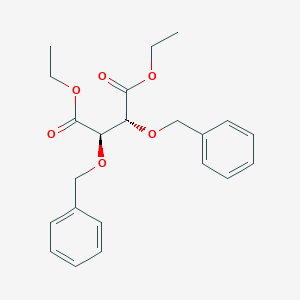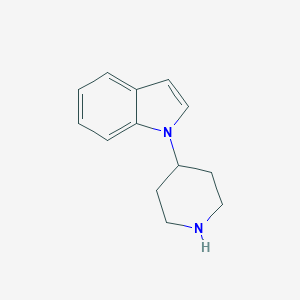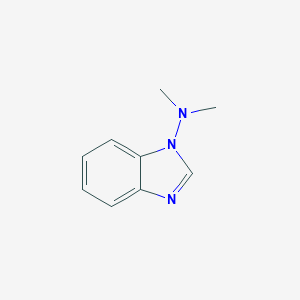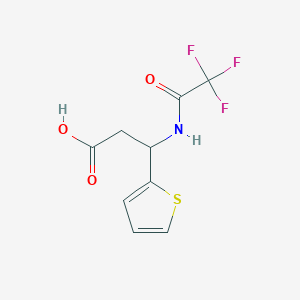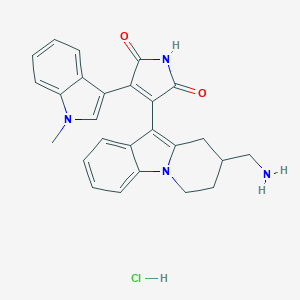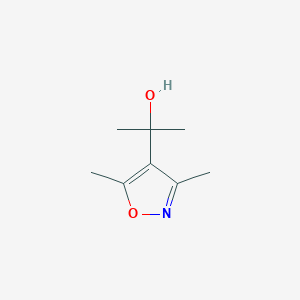
2-(3,5-Dimethyl-1,2-oxazol-4-yl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,5-Dimethyl-1,2-oxazol-4-yl)propan-2-ol is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a widely used reagent in organic synthesis due to its ability to act as a chiral auxiliary and a ligand for transition metal catalysis.
Mecanismo De Acción
The mechanism of action of 2-(3,5-Dimethyl-1,2-oxazol-4-yl)propan-2-ol is not fully understood. However, it is believed that it acts as a chiral auxiliary by coordinating with the substrate and the catalyst to control the stereochemistry of the product. As a ligand for transition metal catalysis, it forms a complex with the metal center and facilitates the reaction by lowering the activation energy.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of 2-(3,5-Dimethyl-1,2-oxazol-4-yl)propan-2-ol. However, it has been reported to have low toxicity and is considered to be relatively safe for use in laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2-(3,5-Dimethyl-1,2-oxazol-4-yl)propan-2-ol in laboratory experiments is its ability to act as a chiral auxiliary and a ligand for transition metal catalysis. This makes it a versatile reagent that can be used in a wide range of reactions. Additionally, it has a high yield and is relatively easy to synthesize.
One of the limitations of using 2-(3,5-Dimethyl-1,2-oxazol-4-yl)propan-2-ol is its cost. It is a relatively expensive reagent, which may limit its use in some laboratory settings. Additionally, its use may require specialized equipment and expertise, which may also limit its use.
Direcciones Futuras
There are several future directions for the use of 2-(3,5-Dimethyl-1,2-oxazol-4-yl)propan-2-ol in scientific research. One potential area of research is the development of new synthetic methodologies using this reagent. Additionally, it may be used in the synthesis of new biologically active compounds for pharmaceutical applications. Further studies may also be conducted to understand the mechanism of action and biochemical and physiological effects of this reagent.
Métodos De Síntesis
The synthesis of 2-(3,5-Dimethyl-1,2-oxazol-4-yl)propan-2-ol involves the reaction of 3,5-dimethyl-4-isocyanato-1,2-oxazole with isopropanol in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. This method provides a high yield of the product and is relatively simple to perform.
Aplicaciones Científicas De Investigación
2-(3,5-Dimethyl-1,2-oxazol-4-yl)propan-2-ol has been extensively used in scientific research due to its unique properties. It has been used as a chiral auxiliary in asymmetric synthesis to control the stereochemistry of the product. It has also been used as a ligand for transition metal catalysis in various reactions such as cross-coupling reactions, hydrogenation reactions, and oxidation reactions. Additionally, it has been used in the synthesis of biologically active compounds such as natural products and pharmaceuticals.
Propiedades
Número CAS |
117525-34-5 |
|---|---|
Nombre del producto |
2-(3,5-Dimethyl-1,2-oxazol-4-yl)propan-2-ol |
Fórmula molecular |
C8H13NO2 |
Peso molecular |
155.19 g/mol |
Nombre IUPAC |
2-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-ol |
InChI |
InChI=1S/C8H13NO2/c1-5-7(8(3,4)10)6(2)11-9-5/h10H,1-4H3 |
Clave InChI |
OUNUJSYYKUCUMC-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NO1)C)C(C)(C)O |
SMILES canónico |
CC1=C(C(=NO1)C)C(C)(C)O |
Sinónimos |
4-Isoxazolemethanol,-alpha-,-alpha-,3,5-tetramethyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



